molecular formula C8H10BBrO2 B172651 (4-(2-Bromoethyl)phenyl)boronic acid CAS No. 137756-90-2

(4-(2-Bromoethyl)phenyl)boronic acid

Cat. No.: B172651
CAS No.: 137756-90-2
M. Wt: 228.88 g/mol
InChI Key: FFNGHXMQOMKXOW-UHFFFAOYSA-N
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Description

(4-(2-Bromoethyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10BBrO2 and its molecular weight is 228.88 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

4-(2-Bromoethyl)phenylboronic acid is a boronic acid derivative that is commonly used in organic synthesis . The primary targets of this compound are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play crucial roles in various biological processes, including cellular signaling, metabolism, and gene expression.

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . At high pH conditions, the phenylboronic acid (PBA) can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol . This pH-controllable capture/release feature of PBA gives great feasibility to develop pH-responsive materials .

Biochemical Pathways

The interaction of 4-(2-Bromoethyl)phenylboronic acid with cis-diol containing molecules can affect various biochemical pathways. For instance, it can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water , indicating its potential role in glucose metabolism.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly influenced by pH conditions.

Result of Action

The molecular and cellular effects of 4-(2-Bromoethyl)phenylboronic acid’s action are largely dependent on its targets. For example, when it interacts with glucose molecules, it can affect glucose sensing and potentially influence glucose homeostasis .

Action Environment

The action of 4-(2-Bromoethyl)phenylboronic acid is influenced by environmental factors, particularly pH. As mentioned earlier, the compound’s interaction with its targets is pH-dependent . Moreover, its susceptibility to hydrolysis is also influenced by pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment.

Properties

IUPAC Name

[4-(2-bromoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNGHXMQOMKXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631612
Record name [4-(2-Bromoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137756-90-2
Record name B-[4-(2-Bromoethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137756-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Bromoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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